Welcome to the BenchChem Online Store!
molecular formula C17H18O4 B094337 Diphenolic acid CAS No. 126-00-1

Diphenolic acid

Cat. No. B094337
M. Wt: 286.32 g/mol
InChI Key: VKOUCJUTMGHNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04007282

Procedure details

376 g of phenol (4 mols), 116 g of levulinic acid (1 mol) and 0.4 ml of ethyl mercaptan were condensed, while stirring and simultaneously feeding in hydrogen chloride, for about 48 hours at 30°-40° C. The viscous reaction solution was taken up in ether and the ether phase was washed first with a sodium bicarbonate solution and then with water. After the ether had been eliminated, a brittle resin-like solid was obtained, m.p. 171°-173° C.
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([OH:15])(=[O:14])[CH2:9][CH2:10][C:11]([CH3:13])=O.[CH2:16](S)[CH3:17]>Cl.CCOCC>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:11]([C:17]2[CH:16]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=2)([CH3:13])[CH2:10][CH2:9][C:8]([OH:15])=[O:14])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
376 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
116 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
WASH
Type
WASH
Details
the ether phase was washed first with a sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
a brittle resin-like solid was obtained

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(CCC(=O)O)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.